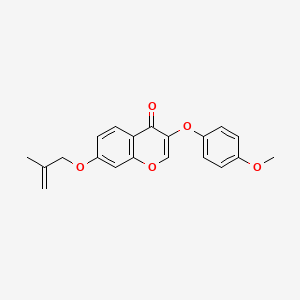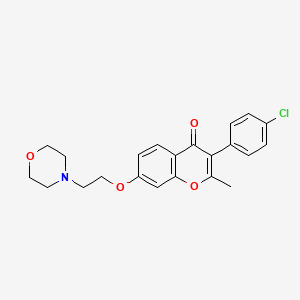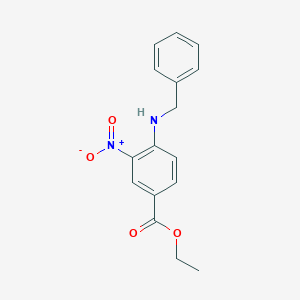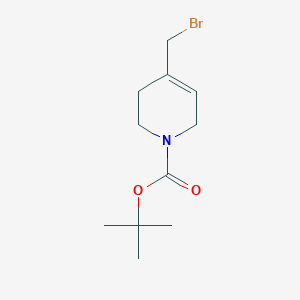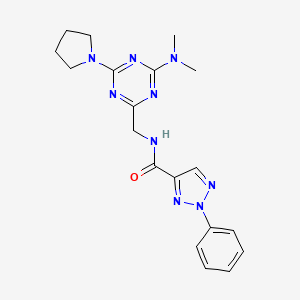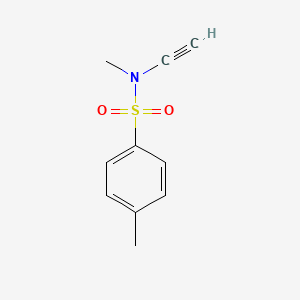
N-ethynyl-N,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethynyl-N,4-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol . It is known for its applications in organic synthesis and experimental chemical research . The compound appears as a white to light yellow powder or crystal and has a melting point of 75-79°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethynyl-N,4-dimethylbenzenesulfonamide typically involves the reaction of 1,1,2-trichloroethane with N-methyl-p-toluenesulfonamide . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is available commercially with a purity of over 98.0% as determined by HPLC . The production process likely involves standard organic synthesis techniques, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-ethynyl-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, leading to various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Catalysts like palladium or copper are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted sulfonamides .
Scientific Research Applications
N-ethynyl-N,4-dimethylbenzenesulfonamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug synthesis.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethynyl-N,4-dimethylbenzenesulfonamide involves its ability to act as a coupling reagent. It facilitates the formation of amide and peptide bonds by activating carboxylic acids and amines, leading to the formation of stable amide linkages . The molecular targets and pathways involved include the activation of nucleophiles and electrophiles, enabling efficient bond formation under mild conditions .
Comparison with Similar Compounds
- N-methyl-N-p-toluenesulfonamide
- N-ethynyl-N-methylbenzenesulfonamide
- N-ethynyl-N,4-dimethylbenzene-1-sulfonamide
Comparison: N-ethynyl-N,4-dimethylbenzenesulfonamide is unique due to its high stability and efficiency as a coupling reagent. Unlike some similar compounds, it does not undergo racemization, making it particularly valuable in peptide synthesis . Its stability under air and moisture conditions also sets it apart from other ynamides .
Properties
IUPAC Name |
N-ethynyl-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-4-11(3)14(12,13)10-7-5-9(2)6-8-10/h1,5-8H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLIJIYOKNEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


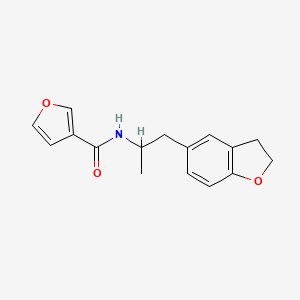
![N-(1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2969244.png)
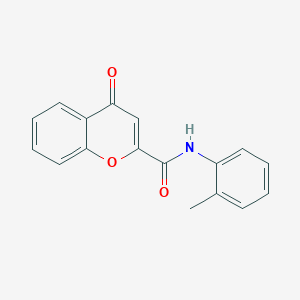

![(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969249.png)
![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol](/img/structure/B2969252.png)
